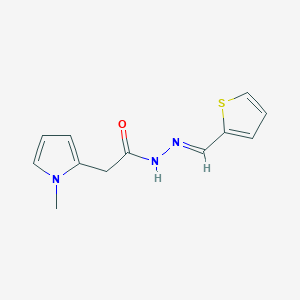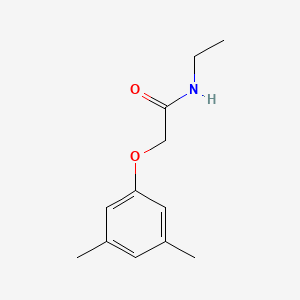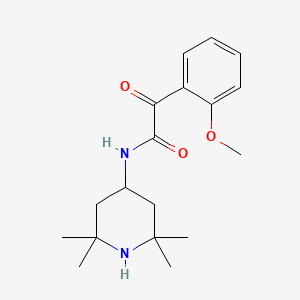![molecular formula C16H15N3OS B3881321 N'-[1-(5-methyl-2-thienyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B3881321.png)
N'-[1-(5-methyl-2-thienyl)ethylidene]-1H-indole-3-carbohydrazide
Übersicht
Beschreibung
N-[1-(5-methyl-2-thienyl)ethylidene]-1H-indole-3-carbohydrazide, also known as MTIC, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MTIC is a derivative of indole, a heterocyclic organic compound that is widely distributed in nature and has been found to possess a variety of biological activities. The unique chemical structure of MTIC has attracted the attention of researchers due to its potential as a therapeutic agent for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N'-[1-(5-methyl-2-thienyl)ethylidene]-1H-indole-3-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. N'-[1-(5-methyl-2-thienyl)ethylidene]-1H-indole-3-carbohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation and cell proliferation. The compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
N'-[1-(5-methyl-2-thienyl)ethylidene]-1H-indole-3-carbohydrazide has been found to exhibit a variety of biochemical and physiological effects in vitro and in vivo. The compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. N'-[1-(5-methyl-2-thienyl)ethylidene]-1H-indole-3-carbohydrazide has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[1-(5-methyl-2-thienyl)ethylidene]-1H-indole-3-carbohydrazide has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. N'-[1-(5-methyl-2-thienyl)ethylidene]-1H-indole-3-carbohydrazide is also stable under a wide range of conditions, making it suitable for use in various assays and experiments.
However, there are also limitations to the use of N'-[1-(5-methyl-2-thienyl)ethylidene]-1H-indole-3-carbohydrazide in laboratory experiments. The compound has low solubility in aqueous solutions, which can limit its bioavailability and affect its activity. N'-[1-(5-methyl-2-thienyl)ethylidene]-1H-indole-3-carbohydrazide is also relatively toxic at high concentrations, which can make it difficult to use in certain assays and experiments.
Zukünftige Richtungen
There are several potential future directions for research on N'-[1-(5-methyl-2-thienyl)ethylidene]-1H-indole-3-carbohydrazide. One area of interest is the development of more potent and selective analogs of the compound that can be used as therapeutic agents for the treatment of cancer and other diseases. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of N'-[1-(5-methyl-2-thienyl)ethylidene]-1H-indole-3-carbohydrazide, which could lead to the development of new drugs and therapies.
In addition, further research is needed to explore the potential applications of N'-[1-(5-methyl-2-thienyl)ethylidene]-1H-indole-3-carbohydrazide in other areas, such as neurodegenerative diseases and inflammatory disorders. The compound has been found to exhibit neuroprotective and anti-inflammatory effects in preclinical studies, suggesting that it may have potential as a treatment for conditions such as Alzheimer's disease and Parkinson's disease.
Conclusion
N'-[1-(5-methyl-2-thienyl)ethylidene]-1H-indole-3-carbohydrazide is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N'-[1-(5-methyl-2-thienyl)ethylidene]-1H-indole-3-carbohydrazide has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells. The compound has also been found to exhibit neuroprotective and anti-inflammatory effects in preclinical studies. Further research is needed to explore the potential applications of N'-[1-(5-methyl-2-thienyl)ethylidene]-1H-indole-3-carbohydrazide in various disease states and to develop more potent and selective analogs of the compound.
Wissenschaftliche Forschungsanwendungen
N'-[1-(5-methyl-2-thienyl)ethylidene]-1H-indole-3-carbohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N'-[1-(5-methyl-2-thienyl)ethylidene]-1H-indole-3-carbohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-[(E)-1-(5-methylthiophen-2-yl)ethylideneamino]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-10-7-8-15(21-10)11(2)18-19-16(20)13-9-17-14-6-4-3-5-12(13)14/h3-9,17H,1-2H3,(H,19,20)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWWJGGCZGGIMG-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=NNC(=O)C2=CNC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C(=N/NC(=O)C2=CNC3=CC=CC=C32)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49819437 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-benzofuran-2-ylmethyl)methyl[(3-methylpyridin-4-yl)methyl]amine](/img/structure/B3881240.png)

![4-nitro-2-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol](/img/structure/B3881262.png)
![8-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B3881271.png)

methanol](/img/structure/B3881277.png)
![N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycine](/img/structure/B3881280.png)
![1-[(2',6'-dimethoxybiphenyl-4-yl)methyl]piperidine](/img/structure/B3881282.png)
![N-1-adamantyl-3-[(2-chlorobenzoyl)hydrazono]butanamide](/img/structure/B3881284.png)
![8-(5H-dibenzo[b,f]azepin-5-ylcarbonyl)-8-azabicyclo[3.2.1]oct-3-yl acetate](/img/structure/B3881296.png)
![N-{3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine](/img/structure/B3881301.png)

![N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride](/img/structure/B3881315.png)
